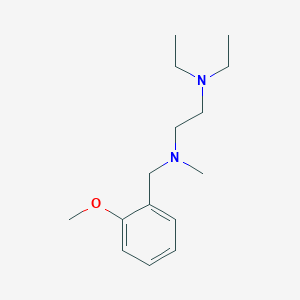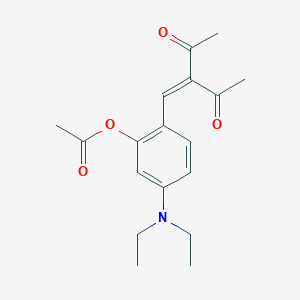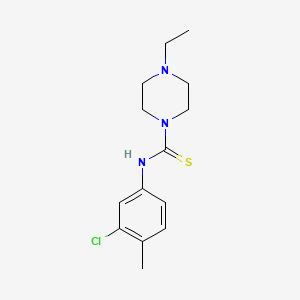![molecular formula C17H20N2O4S B5807149 N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as MRS1477, is a selective P2Y~1~ receptor antagonist. It was first synthesized in 2007 by researchers at the University of Bonn, Germany. Since then, MRS1477 has been widely used in scientific research to investigate the role of P2Y~1~ receptors in various physiological and pathological conditions.
作用机制
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide acts as a competitive antagonist of P2Y~1~ receptors, blocking the binding of adenosine triphosphate (ATP) and other agonists to the receptor. This inhibition of P2Y~1~ receptor activation leads to a reduction in downstream signaling pathways, including intracellular calcium mobilization and activation of phospholipase C. The exact mechanism of action of this compound is still being investigated, but it is believed to involve a conformational change in the receptor that prevents ligand binding.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various cell types and tissues. In platelets, this compound inhibits the activation of P2Y~1~ receptors, leading to a reduction in platelet aggregation and thrombus formation. In vascular smooth muscle cells, this compound inhibits vasoconstriction induced by ATP and other agonists. In immune cells, this compound reduces the release of inflammatory mediators, such as interleukin-8 and tumor necrosis factor-alpha. These effects make this compound a valuable tool for investigating the role of P2Y~1~ receptors in various biological processes.
实验室实验的优点和局限性
One of the main advantages of using N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is its selectivity for P2Y~1~ receptors. This allows researchers to specifically investigate the role of these receptors in various biological processes without the confounding effects of other receptor subtypes. However, one limitation of using this compound is its relatively low potency compared to other P2Y~1~ receptor antagonists, such as MRS2500. This may limit its effectiveness in certain experimental settings, particularly those requiring high levels of receptor blockade.
未来方向
There are many potential future directions for research involving N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and P2Y~1~ receptors. One area of interest is the role of P2Y~1~ receptors in cardiovascular disease, particularly in the context of atherosclerosis and thrombosis. Another area of interest is the role of P2Y~1~ receptors in the central nervous system, particularly in the context of neuroinflammation and neurodegenerative diseases. Further research is also needed to fully elucidate the mechanism of action of this compound and other P2Y~1~ receptor antagonists, and to identify novel therapeutic targets for various diseases.
合成方法
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-methoxyaniline with N-methylglycine to form N~2~-(3-methoxyphenyl)-N~1~-methylglycinamide. This intermediate is then reacted with p-toluenesulfonyl chloride to form this compound (this compound). The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学研究应用
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a valuable tool for investigating the role of P2Y~1~ receptors in various physiological and pathological conditions. P2Y~1~ receptors are widely expressed in the central nervous system, cardiovascular system, and immune system, and are involved in a range of biological processes, including platelet aggregation, vasoconstriction, and inflammation. This compound has been used in numerous studies to investigate the role of P2Y~1~ receptors in these processes and to identify potential therapeutic targets for various diseases.
属性
IUPAC Name |
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-7-9-16(10-8-13)24(21,22)19(12-17(20)18-2)14-5-4-6-15(11-14)23-3/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCAKMGJORTCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)



![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)



![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)